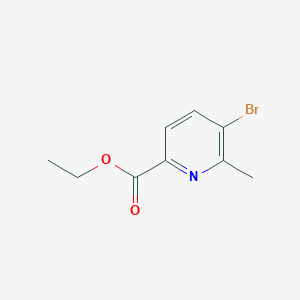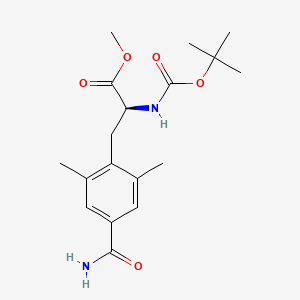![molecular formula C16H20N4O3S B1427433 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea CAS No. 106944-62-1](/img/structure/B1427433.png)
1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Vue d'ensemble
Description
1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea is a versatile chemical compound used in diverse scientific research. This compound displays intriguing properties that enable its application in various fields, such as medicine, material science, and catalysis. It is functionally related to a 4-aminopyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea are not explicitly stated in the sources I found .Applications De Recherche Scientifique
Supramolecular Structures and Synthesis
One area of scientific research application for compounds related to 1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea involves the study of supramolecular structures. For example, research on the structures of similar sulfonamide isomers, such as 4-(2-methylanilino)pyridine-3-sulfonamide, has revealed differences in their hydrogen-bonding arrangements. These molecules show a conserved conformation due to intramolecular hydrogen bonds and C-H...O interactions, forming layer structures in their supramolecular assembly (Kosutić Hulita et al., 2005).
Antimicrobial Evaluation
Another application involves the antimicrobial evaluation of sulfonate derivatives, including those with pyridyl functional groups. Such studies have led to the discovery of compounds with high activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural confirmation of these compounds is typically achieved through various spectroscopic methods (Fadda et al., 2016).
Synthesis of Novel Derivatives
In the field of synthetic chemistry, there is significant interest in creating novel derivatives with potential anticancer activity. For instance, the synthesis and evaluation of cytostatic activity of novel N-{[4-(1,2,3-triazol)pyridin-3-yl]sulfonyl}urea derivatives have been conducted. These compounds have been tested for their effects on the growth of various human cancer cell lines, providing insights into the functionalization of the pyridinesulfonamide scaffold and its influence on antitumor activity (Szafrański et al., 2017).
Metal Complexes
Research also extends into the structural characterization of metal complexes containing sulfonamido groups. These studies provide valuable information on the interactions and potential applications of such complexes in various fields, including catalysis and material science (Sousa et al., 2001).
Spin-Crossover and Crystallographic Phase Changes
Further research has explored the fascinating interplay between spin-crossover and crystallographic phase changes in iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands. These studies contribute to the understanding of molecular magnetism and the development of advanced materials with tunable properties (Cook et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of action
The compound contains a pyridine ring, which is a common structural motif in many biologically active compounds. Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Propriétés
IUPAC Name |
1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPTFXLYNBKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878038 | |
| Record name | 4-(M-TOLYL)AMINOPYRID-3YL-SULFONYLUREA,N'-ISOPRO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



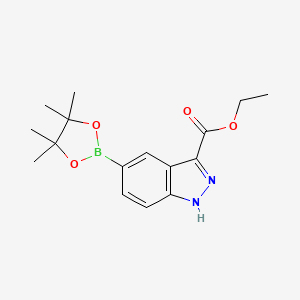
![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)

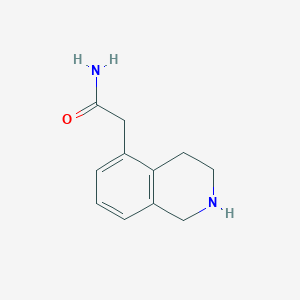

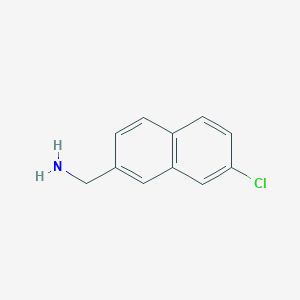
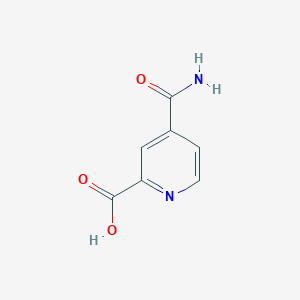
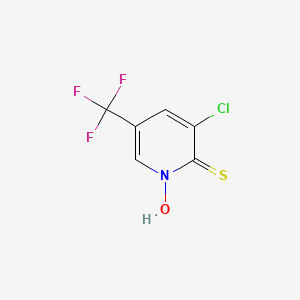
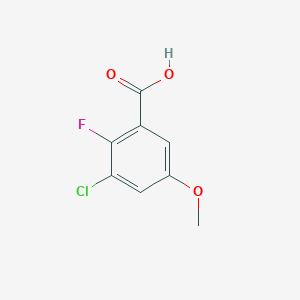

![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
